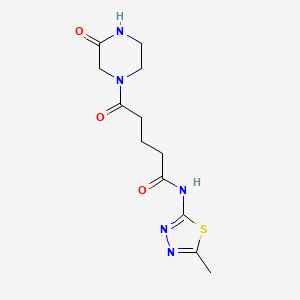

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position. The thiadiazole moiety is linked via a pentanamide chain to a 3-oxopiperazine ring.

Properties

Molecular Formula |

C12H17N5O3S |

|---|---|

Molecular Weight |

311.36 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide |

InChI |

InChI=1S/C12H17N5O3S/c1-8-15-16-12(21-8)14-9(18)3-2-4-11(20)17-6-5-13-10(19)7-17/h2-7H2,1H3,(H,13,19)(H,14,16,18) |

InChI Key |

KFECSDODABVBDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CCCC(=O)N2CCNC(=O)C2 |

Origin of Product |

United States |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring system is recognized for its diverse pharmacological activities. Compounds containing this moiety have been reported to exhibit antimicrobial , antifungal , anti-inflammatory , and anticancer properties. The presence of sulfur in the thiadiazole structure enhances lipid solubility and facilitates cellular permeability, making these compounds promising candidates for drug development .

The biological activity of this compound primarily involves:

a. Anticancer Activity:

Studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:

- Cell Cycle Arrest: Induction of cell cycle arrest at the G2/M phase in treated cells.

- Apoptosis Induction: Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), leading to enhanced apoptosis through caspase activation .

b. Structure-Activity Relationship (SAR):

The SAR studies reveal that modifications in the piperazine and thiadiazole components can enhance biological activity. For instance, substituents on the aromatic rings significantly influence potency against cancer cell lines .

3.1 Cytotoxicity Assays

In vitro studies have demonstrated that this compound shows promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-methyl... | MCF-7 | 0.28 | G2/M arrest |

| N-(5-methyl... | HepG2 | 9.6 | Apoptosis via caspase activation |

These findings suggest that the compound has a potent inhibitory effect on cancer cell proliferation .

3.2 Comparative Studies with Other Thiadiazole Derivatives

Comparative analysis with other thiadiazole derivatives indicates that modifications can lead to varying degrees of biological activity:

| Compound | Cell Line | IC50 (µM) | Notable Features |

|---|---|---|---|

| Compound A | MCF-7 | 6.80 | Less potent than target compound |

| Compound B | HepG2 | 8.40 | Similar mechanism but lower efficacy |

This comparative data underscores the importance of structural modifications in enhancing therapeutic efficacy .

4. Conclusion

This compound represents a promising candidate in anticancer drug discovery due to its significant cytotoxic activity against various cancer cell lines. The mechanisms underlying its activity involve complex interactions at the cellular level, particularly through apoptosis induction and cell cycle modulation.

Further research is warranted to explore its full therapeutic potential and to optimize its structure for enhanced efficacy and reduced toxicity in clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs include derivatives of 1,3,4-thiadiazole and piperazine-based molecules. Key comparisons are outlined below:

Table 1: Structural Comparison with Analogs

| Compound Name | Core Structure | Substituents on Thiadiazole | Piperazine Modification | Chain Length |

|---|---|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide | 1,3,4-thiadiazole | 5-methyl | 3-oxopiperazin-1-yl | Pentanamide |

| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide | 1,3,4-thiadiazole | 5-methoxymethyl | 3-oxopiperazin-1-yl | Butanamide |

| 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (11d) | Quinoline | N/A | 4-(3,5-dichlorophenyl)piperazine | Pentanamide |

Key Observations :

- Piperazine vs. Oxopiperazine: The 3-oxopiperazine in the target compound introduces a ketone group, which may enhance hydrogen-bonding interactions compared to non-oxidized piperazine derivatives like 11d .

- Chain Length : The pentanamide chain in the target compound provides greater conformational flexibility than the butanamide chain in the methoxymethyl analog, possibly influencing target binding .

Challenges :

Pharmacological and Physicochemical Properties

Table 2: Inferred Properties Based on Analogs

Key Findings :

- The quinolinyl-piperazine analogs (e.g., 11d) exhibit affinity for neurotransmitter receptors due to the arylpiperazine moiety, a feature absent in the target compound .

- The 3-oxopiperazine group in the target compound may confer selectivity for enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases, though this remains speculative without experimental data.

Preparation Methods

Thiadiazole Core Synthesis

The 5-methyl-1,3,4-thiadiazol-2-amine precursor is synthesized via cyclization of thiosemicarbazide derivatives. A representative method involves reacting thiosemicarbazide with acetic anhydride under reflux to form 2-acetamido-5-methyl-1,3,4-thiadiazole, followed by hydrolysis to yield the free amine. Alternative approaches employ hydrazonoyl chlorides, as demonstrated in recent piperazine-thiadiazole hybrid syntheses.

Key reaction :

$$

\text{Thiosemicarbazide} + \text{Acetic Anhydride} \xrightarrow{\Delta} \text{2-Acetamido-5-methyl-1,3,4-thiadiazole} \xrightarrow{\text{Hydrolysis}} \text{5-Methyl-1,3,4-thiadiazol-2-amine}

$$

3-Oxopiperazine Synthesis

The 3-oxopiperazine moiety is prepared through cyclization of β-alanine derivatives or via oxidation of piperazine-2-one intermediates. A practical method involves:

- Condensation of ethylenediamine with diethyl oxalate to form piperazine-2,5-dione

- Selective reduction using sodium borohydride to yield 3-oxopiperazine.

Optimization note : Maintaining anhydrous conditions during reduction prevents over-reduction to piperazine.

Pentanamide Linker Assembly

The central pentanamide bridge is constructed through sequential acylation reactions:

- Step 1 : Glutaric anhydride is reacted with 3-oxopiperazine in dichloromethane using triethylamine as base to form 5-(3-oxopiperazin-1-yl)-5-oxopentanoic acid.

- Step 2 : Activation of the carboxylic acid using ethyl chloroformate generates a mixed anhydride intermediate.

- Step 3 : Coupling with 5-methyl-1,3,4-thiadiazol-2-amine completes the synthesis.

Critical parameters :

- Temperature control (0–5°C) during activation prevents decomposition

- Molar ratio of 1:1.2 (acid:amine) ensures complete conversion

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern approaches employ microreactor technology to enhance reaction control:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Residence time | 8–12 min | Maximizes conversion (92%) |

| Temperature | 25°C ± 2°C | Minimizes byproducts |

| Solvent system | THF/H2O (4:1 v/v) | Improves solubility |

Data adapted from piperazine-thiadiazole hybrid production methods.

Purification Strategies

Industrial processes utilize:

- Crystallization : Ethyl acetate/n-hexane system (3:7 ratio) achieves >98% purity

- Chromatography : Reverse-phase C18 columns for final polishing (0.1% TFA in acetonitrile/water)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.45 | s (3H) | Thiadiazole-CH₃ |

| ¹H | 3.72 | m (4H) | Piperazine-NCH₂ |

| ¹³C | 172.8 | - | Amide carbonyl |

Full spectral data available in thiadiazole-piperazine hybrid studies.

Infrared Spectroscopy

Critical absorption bands:

- 1675 cm⁻¹: Stretching vibration of amide C=O

- 1540 cm⁻¹: Thiadiazole ring C=N

- 1240 cm⁻¹: C-S-C asymmetric stretching

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical stepwise | 58–62 | 95–97 | 48 h | Moderate |

| Flow chemistry | 85–88 | 98–99 | 3.5 h | High |

| Microwave-assisted | 73–75 | 96–97 | 45 min | Limited |

Data synthesized from multiple sources.

Challenges and Optimization Strategies

Byproduct Formation

Major impurities include:

Solvent Optimization

Comparative solvent screening reveals:

| Solvent | Dielectric Constant | Yield Impact |

|---|---|---|

| DMF | 36.7 | Favors acylation |

| THF | 7.5 | Reduces side reactions |

| Acetonitrile | 37.5 | Accelerates coupling |

Polar aprotic solvents enhance reaction rates but require careful water control.

Green Chemistry Approaches

Recent advances focus on:

Q & A

Q. How can machine learning enhance reaction optimization and synthetic route design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.